

## Volasertib Trihydrochloride: A Comparative Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | Volasertib trihydrochloride |           |
| Cat. No.:            | B1258170                    | Get Quote |

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **volasertib trihydrochloride**'s performance in clinical trials against alternative treatments, supported by experimental data and detailed methodologies. Volasertib is an investigational, potent, and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[1][2] Overexpression of PLK1 is observed in many cancers and is often associated with a poor prognosis.[1][3] Volasertib functions by inducing mitotic arrest, which leads to programmed cell death (apoptosis).[4][5][6]

# Comparative Efficacy in Acute Myeloid Leukemia (AML)

Volasertib has been most extensively studied in elderly patients with previously untreated AML who are considered ineligible for intensive induction chemotherapy. The standard of care for this population has historically included low-intensity therapies like low-dose cytarabine (LDAC) or hypomethylating agents.[7][8][9]

A key randomized Phase II trial (POLO-AML-1) compared the efficacy of volasertib in combination with LDAC versus LDAC alone.[10][11] The combination therapy showed a statistically significant improvement in overall survival and a higher objective response rate.[6] [10]



Table 1: Efficacy Results from the Phase II POLO-AML-1 Trial (Volasertib + LDAC vs. LDAC Alone)

| Endpoint                         | Volasertib + LDAC | LDAC Monotherapy | p-value       |
|----------------------------------|-------------------|------------------|---------------|
| Median Overall<br>Survival (OS)  | 8.0 months        | 5.2 months       | 0.047[6][12]  |
| Objective Response<br>Rate (ORR) | 31.0%             | 13.3%            | 0.052[10][12] |
| Event-Free Survival<br>(EFS)     | 5.6 months        | 2.3 months       | 0.0237[11]    |

ORR includes complete remission (CR) and CR with incomplete blood count recovery (CRi).

Despite these promising Phase II results, the subsequent larger, randomized, double-blind Phase III trial (POLO-AML-2) did not meet its primary endpoint.[12][13] There was no significant improvement in overall survival for the volasertib plus LDAC arm compared to the placebo plus LDAC arm.[12] The median OS was 5.6 months for the combination therapy versus 6.5 months for the control group.[12] The lack of survival benefit may have been influenced by a higher rate of early mortality from myelosuppression and infections in the volasertib arm.[12]

#### **Performance in Solid Tumors**

Volasertib has also been evaluated in various advanced or metastatic solid tumors, though its efficacy as a monotherapy has been modest.[14]

Table 2: Selected Phase I & II Monotherapy Results in Solid Tumors



| Tumor Type                      | Trial Phase | Key Efficacy Results                                                                                             |
|---------------------------------|-------------|------------------------------------------------------------------------------------------------------------------|
| Urothelial Cancer (second-line) | Phase II    | Partial Response (PR):<br>14%Median OS: 8.5<br>months[15]                                                        |
| Advanced Solid Tumors           | Phase I     | PR: Observed in patients with urothelial, ovarian, and melanoma cancers. Stable Disease (SD): 40% of patients[1] |

In combination with platinum agents (cisplatin or carboplatin) in heavily pretreated patients with advanced solid tumors, volasertib demonstrated manageable safety and some activity, with partial responses observed in both combination arms.[1]

### Safety and Tolerability Profile

The primary dose-limiting toxicities of volasertib are hematological, consistent with its mechanism of action targeting cell division.[1][6]

Table 3: Common Grade ≥3 Adverse Events in the POLO-AML-2 Trial

| Adverse Event                           | Volasertib + LDAC (n=442) | Placebo + LDAC (n=222) |
|-----------------------------------------|---------------------------|------------------------|
| Febrile Neutropenia                     | 60.4%                     | 29.3%                  |
| Infections/Infestations                 | 81.3% (all grades)        | 63.5% (all grades)     |
| Fatal Adverse Events                    | 31.2%                     | 18.0%                  |
| (Most common fatal AEs were infections) | (17.1%)                   | (6.3%)                 |

Data from the Phase III POLO-AML-2 trial.[12]

## Experimental Protocols Methodology of the POLO-AML-2 Phase III Trial



- Study Design: A randomized, double-blind, placebo-controlled Phase III trial.[10][16]
- Patient Population: Patients aged 65 years or older with previously untreated AML who were ineligible for intensive remission induction therapy.[12][16]
- Treatment Arms:
  - Experimental Arm: Volasertib (350 mg/m²) administered as a 1-hour intravenous infusion on days 1 and 15, combined with LDAC (20 mg subcutaneously twice daily on days 1-10) of a 28-day cycle.[12]
  - Control Arm: Placebo on days 1 and 15, combined with LDAC (20 mg subcutaneously twice daily on days 1-10) of a 28-day cycle.[12]
- Primary Endpoint: Objective Response Rate (ORR).[12]
- Key Secondary Endpoint: Overall Survival (OS).[12][16]

## Visualized Pathways and Workflows Volasertib's Mechanism of Action on the Cell Cycle





Click to download full resolution via product page

Caption: Volasertib inhibits PLK1, disrupting mitosis and leading to cell death.

### **Experimental Workflow of the POLO-AML-2 Trial**





#### Click to download full resolution via product page

Caption: Randomized, double-blind workflow of the POLO-AML-2 Phase III trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Phase I trial of volasertib, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Effectiveness, safety and pharmacokinetics of Polo-like kinase 1 inhibitors in tumor therapy: A systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Volasertib Wikipedia [en.wikipedia.org]
- 6. Targeting polo-like kinase 1 in acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Choice in Older Patients with Acute Myeloid Leukemia: A Matter of Fitness -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defining and Treating Older Adults with Acute Myeloid Leukemia Who Are Ineligible for Intensive Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. When Less Is More: Reevaluating the Role of Intensive Chemotherapy for Older Adults With Acute Myeloid Leukemia in the Modern Era PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Volasertib for the treatment of acute myeloid leukemia: a review of preclinical and clinical development PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adjunctive Volasertib in Patients With Acute Myeloid Leukemia not Eligible for Standard Induction Therapy: A Randomized, Phase 3 Trial PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. An open-label, single-arm, phase 2 trial of the Polo-like kinase inhibitor volasertib (BI 6727) in patients with locally advanced or metastatic urothelial cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Volasertib Trihydrochloride: A Comparative Clinical Trial Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1258170#volasertib-trihydrochloride-clinical-trial-results-and-analysis]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com